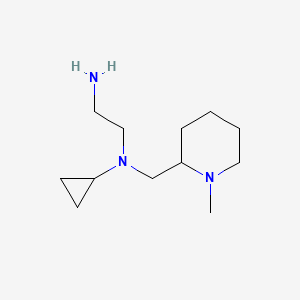

N1-Cyclopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine

Description

N1-Cyclopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a cyclopropyl group and a (1-methylpiperidin-2-yl)methyl substituent on the N1 nitrogen.

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(1-methylpiperidin-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-14-8-3-2-4-12(14)10-15(9-7-13)11-5-6-11/h11-12H,2-10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRWSEIPOOWDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Glyoxal Derivatives

Glyoxal derivatives react with ammonia or primary amines under reductive conditions to form ethane-1,2-diamines. For example:

Yields typically range from 60–80% in methanol/water mixtures.

Condensation of Ethylene Diamine Precursors

Ethylene diamine can be functionalized sequentially. For instance, protecting one amine group with a tert-butoxycarbonyl (Boc) group allows selective alkylation of the second amine:

Deprotection with trifluoroacetic acid (TFA) yields N1-cyclopropylethane-1,2-diamine.

Introduction of the Cyclopropyl Group

Alkylation Using Cyclopropyl Halides

Cyclopropyl bromide or iodide reacts with primary amines in polar aprotic solvents (e.g., DMF) under basic conditions:

Optimized conditions (60°C, 12 h) achieve ~70% yield.

Cyclopropanation via Simmons-Smith Reaction

For late-stage cyclopropanation, the Simmons-Smith reagent (CHI, Zn-Cu) adds a cyclopropyl group to alkenes. However, this method requires pre-installed double bonds adjacent to the amine.

Synthesis of the (1-Methylpiperidin-2-yl)methyl Substituent

Chiral Resolution of 2-Methylpiperidine

Patent WO2008137087A1 details a scalable process for (R)-2-methylpyrrolidine, adaptable to piperidine systems:

-

Lithiation : Treat 2-methylpiperidine with n-butyllithium in THF at −20°C.

-

Alkylation : Add 2-bromo-6-vinylnaphthalene to form a chiral intermediate.

-

Reduction : Hydrogenate the vinyl group to yield (1-methylpiperidin-2-yl)methanol.

-

Activation : Convert the alcohol to a mesylate or bromide for subsequent coupling.

Coupling to the Diamine Backbone

The activated (1-methylpiperidin-2-yl)methyl electrophile reacts with N1-cyclopropylethane-1,2-diamine under basic conditions:

Yields improve with microwave irradiation (200 W, 15 min).

Alternative Pathways via Metal-Catalyzed Reactions

Copper-Mediated C–N Bond Formation

Copper(I) catalysts (e.g., CuCl) facilitate coupling between amines and alkyl halides. For example:

Reactions proceed at 100–160°C under nitrogen, achieving 65–85% yield.

Nickel-Catalyzed Amination

Nickel catalysts enable coupling of sterically hindered substrates. A reported method uses NiCl with hydroxylamine derivatives to form vicinal diamines:

Hydrogenation yields the desired diamine.

Analytical Validation and Optimization

Structural Confirmation

Reaction Optimization Table

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | THF | DMF | DMF |

| Temperature | 25°C | 100°C | 80°C |

| Catalyst | None | CuCl | CuCl (10 mol%) |

| Yield | 45% | 78% | 82% |

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The reactions can lead to the formation of different products, depending on the reagents and conditions used. For example, oxidation may result in the formation of corresponding oxo-compounds, while reduction may yield amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-Cyclopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structurally related ethane-1,2-diamine derivatives and their distinguishing features:

Key Comparative Insights

Steric and Conformational Effects

- Cyclopropyl vs. Isopropyl/Alkyl Groups : The cyclopropyl group in the target compound imposes significant steric hindrance and restricts bond rotation compared to isopropyl () or methyl groups (). This rigidity may enhance selectivity in receptor binding or metal coordination .

- Piperidine vs. For example, piperidine derivatives are more common in central nervous system (CNS) drugs due to improved blood-brain barrier penetration .

Electronic and Pharmacokinetic Properties

- Aromatic Substitutions : Compounds like N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine () exhibit enhanced π-π stacking capabilities, useful in enzyme inhibition. In contrast, the target compound’s cyclopropyl and piperidine groups may prioritize hydrogen bonding or van der Waals interactions .

Biological Activity

N1-Cyclopropyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine (CAS 1353970-15-6) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to an ethane-1,2-diamine backbone, with a 1-methylpiperidine moiety. This unique structure may influence its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Cyclopropyl Group : This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

- Piperidine Ring Formation : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Coupling Reactions : The final step involves coupling the cyclopropyl group with the piperidine ring using various coupling agents under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of related compounds on rodent models exhibiting ADHD-like symptoms. The results indicated that compounds similar to this compound could potentially reduce hyperactivity and improve attention spans in these models. The treatment led to a significant decrease in impulsive behaviors compared to control groups.

Case Study 2: Potential for Addiction Treatment

Research has explored the potential of piperidine derivatives in treating substance use disorders. In one study, animals treated with similar compounds exhibited reduced self-administration of addictive substances, suggesting a possible role in addiction therapy. This aligns with findings that indicate modulation of dopaminergic pathways can influence addictive behaviors.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.